N-(2,6-dichlorophenyl)-2-ethylbutanamide
Description
N-(2,6-Dichlorophenyl)-2-ethylbutanamide is a substituted amide characterized by a 2,6-dichlorophenyl group attached to a 2-ethylbutanamide moiety. Structurally, the compound shares similarities with other chloroacetanilides, such as N-(2,6-dichlorophenyl)-acetamide and its halogenated derivatives. The 2,6-dichlorophenyl group contributes to planar geometry in the aromatic ring, while the amide group typically adopts a trans conformation for the N–H and C=O bonds, as observed in related compounds like N-(2,6-dichlorophenyl)benzamide . Crystallographic studies of analogous compounds (e.g., N-[2,6-dichlorophenyl]-2-chloroacetamide) reveal monoclinic or tetragonal crystal systems with unit cell parameters such as a = 18.94 Å, b = 11.11 Å, c = 4.72 Å (space group P2₁2₁2₁) . Intermolecular hydrogen bonding (N–H···O=C) stabilizes the lattice, a feature common to this class of amides .
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-8(4-2)12(16)15-11-9(13)6-5-7-10(11)14/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHNXCFVQTXCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-ethylbutanamide typically involves the reaction of 2,6-dichloroaniline with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-ethylbutanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. The compound may also interact with cell membranes, altering their properties and affecting cellular signaling pathways .
Comparison with Similar Compounds
³⁵Cl NQR Frequency Trends
The ³⁵Cl nuclear quadrupole resonance (NQR) frequencies of N-(2,6-dichlorophenyl)-amides are influenced by side-chain substituents (Table 1):
- Alkyl substituents (e.g., 2-ethylbutanamide, 2-methylpropanamide): Lower NQR frequencies compared to unsubstituted N-(2,6-dichlorophenyl)-acetamide due to reduced electron-withdrawing effects .
- Chlorinated alkyl groups (e.g., 2-chloroacetamide, 2,2,2-trichloroacetamide): Increase NQR frequencies by enhancing electron withdrawal from the aromatic ring. For example, N-(2,6-dichlorophenyl)-2,2,2-trichloroacetamide exhibits frequencies of 36.8 MHz and 37.2 MHz for aromatic Cl atoms .
- Aryl substituents (e.g., benzamide): Further elevate NQR frequencies (e.g., 38.1–38.5 MHz) due to resonance effects .
Table 1: ³⁵Cl NQR Frequencies of Selected N-(2,6-Dichlorophenyl)-Amides
*Estimated based on alkyl-substitution trends.
Crystallographic Parameters
Side-chain substitution impacts crystal packing and bond geometry:
- C(S)–C(O) bond length : Lengthens with bulky substituents (e.g., 2-ethylbutanamide: ~1.52 Å) compared to shorter bonds in chlorinated analogs (e.g., 2-chloroacetamide: 1.49 Å) .
- Unit cell dimensions : Bulkier alkyl groups (e.g., 2-ethylbutanamide) may adopt larger unit cells compared to chlorinated derivatives. For instance, N-(2,6-dichlorophenyl)-2,2,2-trichloroacetamide crystallizes in space group P2₁/c with a = 10.17 Å, b = 11.94 Å, c = 10.07 Å .
Pharmacological and Toxicological Profiles
- N-(2,6-Dichlorophenyl)-2-(4-methylpiperidinyl)acetamide (LIA) : A lidocaine analog with local anesthetic and antiarrhythmic properties, highlighting the role of nitrogen-containing side chains in modulating ion channel interactions .
- Clonidine derivatives : The 2,6-dichlorophenyl moiety is critical for α₂-adrenergic receptor agonism, though alkyl substituents like 2-ethylbutanamide may reduce receptor affinity compared to imidazoline groups .
Exceptions and Anomalies
- N-(2,6-Dichlorophenyl)-2,2,2-trichloroacetamide : Despite its chlorinated side chain, one aromatic Cl atom shows a lower NQR frequency (36.8 MHz vs. 37.2 MHz) due to crystal field effects disrupting equivalence .
- Conformational flexibility : Bulky alkyl groups (e.g., 2-ethylbutanamide) may introduce torsional strain, altering hydrogen-bonding networks compared to planar benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
